molecular formula C18H17N3O3S B2742436 1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-42-4

1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2742436
CAS RN: 900004-42-4
M. Wt: 355.41
InChI Key: HCDALKIGKQKQSL-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a pyrido[2,3-d]pyrimidine core, which is a fused ring system combining a pyrimidine ring and a pyridine ring . It also has a thioether (R-S-R’) group and a 2-oxo-2-phenylethyl group attached to the core .


Chemical Reactions Analysis

The chemical reactions of this compound could be quite diverse, depending on the conditions and reagents used. As a pyrimidine derivative, it might undergo reactions typical for this class of compounds, such as electrophilic substitution, nucleophilic substitution, and various cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its functional groups and the classes of compounds it belongs to .

Scientific Research Applications

a. Anticancer Agents:

b. Anti-inflammatory Properties:
c. Enzyme Inhibitors:

Organic Synthesis and Multicomponent Reactions

F2805-0135 is synthesized through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . Its efficient synthesis pathway makes it valuable in organic chemistry:

a. Building Block for Heterocyclic Compounds:
b. Atom-Economical Synthesis:

Materials Science and Photonic Applications

While not extensively explored, F2805-0135’s unique structure could find applications in materials science:

a. Luminescent Materials:
b. Organic Semiconductors:

Safety And Hazards

The safety and hazards associated with this compound are not known without specific studies. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include studying its synthesis, reactions, and potential applications, especially in the field of medicinal chemistry .

properties

IUPAC Name

1,3,6-trimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-9-19-16-14(17(23)21(3)18(24)20(16)2)15(11)25-10-13(22)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDALKIGKQKQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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